Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate
Description
Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate is a chemical compound with the molecular formula C18H21N3O4 It is known for its unique structure, which includes a quinoxaline ring system substituted with dimethyl groups and an amino methylene malonate moiety
Properties
IUPAC Name |
diethyl 2-[[(2,3-dimethylquinoxalin-6-yl)amino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-5-24-17(22)14(18(23)25-6-2)10-19-13-7-8-15-16(9-13)21-12(4)11(3)20-15/h7-10,19H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZGWEZIZVMHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC2=NC(=C(N=C2C=C1)C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate typically involves the condensation of diethyl malonate with 2,3-dimethyl-6-quinoxalineamine under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate typically involves the reaction of 2,3-dimethylquinoxaline with malonic derivatives. Characterization is performed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the compound .
Antiviral Activity
Recent studies have highlighted the potential of this compound as a therapeutic agent against viral infections, particularly COVID-19. Molecular docking studies indicated high binding affinity to viral proteins, suggesting that this compound could inhibit viral replication through multiple hydrogen bonding and hydrophobic interactions . The binding scores obtained during these studies ranged from -7.0 to -6.9 kcal/mol, indicating promising interactions with target receptors .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that quinoxaline derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells . Additionally, the ability of this compound to modulate signaling pathways related to cancer progression makes it a candidate for further development as an anticancer agent.
Study on Antiviral Efficacy
A study published in early 2022 demonstrated the antiviral efficacy of this compound against SARS-CoV-2. The research utilized in silico molecular docking techniques alongside experimental validation to assess binding interactions with viral proteins. The findings suggested that this compound could serve as a lead for developing new antiviral drugs .
Investigation of Anticancer Mechanisms
Another significant study focused on the anticancer mechanisms of quinoxaline derivatives, including this compound. The research involved assessing its effects on cell viability in various cancer cell lines and elucidating the pathways involved in its cytotoxic effects. The results indicated that the compound effectively induced apoptosis and inhibited tumor growth in vivo .
Mechanism of Action
The mechanism of action of Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring system can interact with biological macromolecules, leading to inhibition or activation of specific pathways. The amino methylene malonate moiety can also participate in covalent bonding with target proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-{[(2,3-dimethylquinoxalin-6-yl)amino]methylidene}propanedioate
- Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}propanedioate
Uniqueness
Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate is unique due to its specific substitution pattern on the quinoxaline ring and the presence of the amino methylene malonate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound (CAS No. 170948-50-2) consists of a quinoxaline moiety linked to a malonate structure. The synthesis typically involves the reaction of 2,3-dimethylquinoxalin-6-amine with diethyl ethoxymethylene malonate under specific conditions to yield the desired product .
Synthesis Reaction
The general reaction can be summarized as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives. This compound has shown promising activity against various pathogens. For instance, it has been evaluated for its efficacy against drug-resistant strains of Mycobacterium tuberculosis, demonstrating low micromolar activity (IC50 values in the range of 0.49 to 0.90 µM) .
Antitumor Activity
The compound has also been assessed for its antitumor properties. In vitro studies indicated that it induces apoptosis in cancer cell lines, including MDA-MB-436 breast cancer cells. Flow cytometry analysis revealed that treatment with the compound increased the percentage of cells in the G2 phase of the cell cycle, suggesting a mechanism involving cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The quinoxaline ring system is known for its ability to interact with biological targets such as enzymes involved in DNA repair mechanisms (e.g., PARP-1). The SAR studies indicate that variations in substituents on the quinoxaline ring can significantly influence the inhibitory potency against PARP-1 .
Data Summary Table
Case Studies and Research Findings
- Antibacterial Activity : A study reported that derivatives of diethyl malonate exhibited broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria, which includes strains resistant to conventional antibiotics .
- Anticancer Mechanisms : Another research highlighted that compounds similar to this compound demonstrated significant cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Q & A
Q. What is the standard synthesis protocol for Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate?
The compound is typically synthesized via a condensation reaction between an amine derivative (e.g., substituted aniline or quinoxalinylamine) and diethyl ethoxymethylenemalonate (EMME). Key steps include:
- Reaction Setup : Mixing the amine with EMME in a solvent (e.g., toluene, ethanol) under inert atmosphere.
- Heating : Heating at 120–140°C for 2–6 hours to facilitate imine formation .
- Purification : Cooling the mixture, washing with non-polar solvents (e.g., n-hexane), and recrystallization or column chromatography for purity .
- Characterization : Confirmation via H/C NMR, ESI-MS, and elemental analysis .
Q. What spectroscopic methods are used to characterize this compound?
- NMR Spectroscopy : H NMR (400 MHz) identifies proton environments (e.g., NH at δ 11.28 ppm, ester protons at δ 4.37–4.28 ppm) . C NMR confirms carbonyl groups (δ 165–168 ppm) and aromatic carbons .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 342.0) .
- HPLC : Reverse-phase HPLC with acetonitrile/water mobile phases ensures purity and monitors reaction progress .
Advanced Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Yield optimization depends on:
- Solvent Choice : Polar aprotic solvents (e.g., 1,2-dichloroethane) enhance reactivity compared to non-polar solvents .
- Temperature : Prolonged heating (e.g., 100°C for 6 hours) increases imine formation efficiency .
- Catalysts : Bases like DIPEA (N,N-diisopropylethylamine) improve deprotonation and reaction kinetics .
| Yield (%) | Conditions | Reference |
|---|---|---|
| 88% | Toluene, 120°C, 2 hours | |
| 50% | 1,2-Dichloroethane, DIPEA, 70°C | |
| 90% | Toluene, 130°C, 2 hours (microwave-assisted) |
Q. What role does this compound play in the synthesis of heterocyclic structures?
The compound acts as a versatile precursor due to its active methylene group and electron-withdrawing ester moieties:
- Pyridine/Quinoline Synthesis : Condensation with aldehydes/ketones forms substituted pyridines or quinolones via cyclization and decarboxylation .
- Michael Acceptor : Participates in conjugate additions with nucleophiles (e.g., enolates) to build polyfunctionalized molecules for drug discovery .
- Mechanistic Studies : Used to model cyclization pathways (e.g., Gould-Jacobs reaction) for quinolone antibiotic intermediates .
Q. How can researchers address contradictions in reported reaction yields for malonate derivatives?
Discrepancies arise from:
- Substrate Reactivity : Electron-deficient anilines (e.g., bromo-substituted) react faster than electron-rich analogs .
- Workup Methods : Filtration vs. column chromatography impacts recovery; hexane washing may discard soluble intermediates .
- Catalyst Loading : Excess base (e.g., DIPEA) can hydrolyze esters, reducing yields .
Q. What analytical challenges arise in monitoring reactions involving this compound?
- Byproduct Detection : Side products (e.g., ethoxy-methylene intermediates) require HPLC-MS for identification .
- Degradation : Thermal instability above 140°C necessitates real-time monitoring via TLC or in situ NMR .
- Stereochemical Purity : Intramolecular hydrogen bonding (observed in X-ray crystallography) affects reactivity and must be characterized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
